(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol
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Overview
Description
(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol: is an organic compound characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, along with a hydroxyl group attached to a propan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol typically involves the following steps:
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Alkylation: The amine group can be alkylated using appropriate alkyl halides under basic conditions to introduce the propan-1-ol chain.
Resolution: The racemic mixture can be resolved into its enantiomers using chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification and resolution steps to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Iron powder, hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol: has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(2-Methyl-4-nitrophenyl)propan-1-ol: Similar structure but with the nitro group at a different position.
(2R)-2-(2-Methyl-3-nitrophenyl)butan-1-ol: Similar structure but with a longer alkyl chain.
(2R)-2-(2-Methyl-3-aminophenyl)propan-1-ol: Similar structure but with an amine group instead of a nitro group.
Uniqueness
- The specific positioning of the nitro and methyl groups on the phenyl ring, along with the (2R) configuration, gives (2R)-2-(2-Methyl-3-nitrophenyl)propan-1-ol unique chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
(2R)-2-(2-methyl-3-nitrophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(6-12)9-4-3-5-10(8(9)2)11(13)14/h3-5,7,12H,6H2,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFRUKOAGJPHBT-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])[C@@H](C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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